N-benzyl-N-methylpiperidin-4-amine dihydrochloride is a chemical compound with the molecular formula C13H20N2·2HCl. It features a piperidine ring, which is a six-membered ring containing one nitrogen atom, and is characterized by its benzyl and methyl substituents on the nitrogen atoms. This compound is primarily recognized for its applications in medicinal chemistry and organic synthesis, serving as an intermediate in the production of various complex organic molecules and in biological research related to neurotransmitter systems .
The compound is classified under organic amines and piperidine derivatives. It is often utilized as an intermediate in the synthesis of pharmaceuticals and other fine chemicals. Its CAS number is 76167-62-9, and it is listed in several chemical databases, including PubChem and BenchChem, indicating its relevance in both academic research and industrial applications .
The synthesis of N-benzyl-N-methylpiperidin-4-amine dihydrochloride typically involves the alkylation of piperidine derivatives. A common synthetic route includes:
The reaction typically requires careful monitoring of temperature and pH to ensure optimal conditions for the formation of the desired product while minimizing side reactions. The final product can be precipitated as a dihydrochloride salt by treating the amine with hydrochloric acid in an ether solution .
N-benzyl-N-methylpiperidin-4-amine dihydrochloride consists of a piperidine ring substituted with a benzyl group at one nitrogen atom and a methyl group at another. The molecular structure can be represented as follows:
N-benzyl-N-methylpiperidin-4-amine dihydrochloride can undergo several chemical reactions:
These reactions require specific conditions, such as solvent choice and temperature control, to achieve desired yields while preventing decomposition or side reactions.
N-benzyl-N-methylpiperidin-4-amine dihydrochloride acts primarily as a monoamine releasing agent. It interacts with monoamine transporters, leading to the release of neurotransmitters such as dopamine and norepinephrine into the synaptic cleft. This mechanism underlies its potential applications in neurological research, particularly concerning mood modulation and cognitive function enhancement .
The compound exhibits high gastrointestinal absorption and permeability across biological membranes, making it relevant for pharmacological studies. It also acts as a substrate for certain cytochrome P450 enzymes, indicating potential metabolic pathways within biological systems .
N-benzyl-N-methylpiperidin-4-amine dihydrochloride has several notable applications:
This compound exemplifies the intersection of organic chemistry and pharmacology, highlighting its significance in both fields.
Reductive amination represents the predominant synthetic route for constructing the N-benzyl-N-methylpiperidin-4-amine scaffold, leveraging the reactivity of the ketone group in N-benzyl-4-piperidone. This transformation involves a two-step mechanism: initial imine or iminium ion formation between the ketone and methylamine, followed by reduction to the corresponding tertiary amine. Optimization studies have identified titanium tetraisopropoxide (Ti(OiPr)₄) as a crucial catalyst, which coordinates with the carbonyl oxygen and amine nitrogen, enhancing electrophilicity and facilitating imine formation while suppressing undesirable side products [9].
The reduction step employs sodium borohydride (NaBH₄) as the preferred reducing agent, operating effectively in methanol or ethanol solvents at controlled temperatures (0–5°C) to minimize over-reduction. Critical process parameters include:
Post-reduction processing involves hydrolytic workup with aqueous sodium hydroxide to decompose titanium complexes, followed by organic phase separation (toluene or dichloromethane) and concentration to yield the free base. Alternative reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane demonstrate efficacy for acid-sensitive substrates but incur higher costs [9].
Table 1: Optimization Parameters for Reductive Amination
Parameter | Suboptimal Condition | Optimized Condition | Effect on Yield |
---|---|---|---|
Catalyst | None | Ti(OiPr)₄ (1.2 eq) | 35% → 92% |
Reducing Agent | NaBH₄ (2 eq) | NaBH₄ (1.5 eq) | 85% → 92% |
Temperature | 25°C | 0-5°C | 80% → 92% |
Solvent System | Tetrahydrofuran | Methanol | 75% → 92% |
Methylamine Equivalents | 1.0 eq | 1.2 eq | 78% → 92% |
Continuous flow technology has been successfully adapted for the multi-step synthesis of N-benzyl-N-methylpiperidin-4-amine dihydrochloride, addressing limitations in heat/mass transfer and reaction control inherent to batch processes. The integrated flow platform comprises three sequential modules:
This configuration achieves 98% conversion with 15-minute total residence time, significantly reducing titanium residue contamination to <50 ppm. For hydrochlorination, the free base output is mixed with 2.2 equivalents of HCl in isopropanol within a co-precipitation reactor, generating the dihydrochloride salt with controlled particle size distribution (D90 < 50 µm). Flow crystallization enables real-time polymorph control through precise adjustment of antisolvent addition rates and temperature gradients, consistently producing the desired crystalline form .
Key advantages over batch processing:
Though N-benzyl-N-methylpiperidin-4-amine dihydrochloride lacks chiral centers, its synthesis from 4-methylpiperidin-3-amine precursors requires rigorous stereocontrol to access enantiopure pharmaceutical intermediates. Diastereomeric resolution using chiral acids remains the dominant industrial approach:
Alternative catalytic asymmetric hydrogenation methodologies employ Rh(I)-(R)-BINAP complexes for enantioselective reduction of enamide precursors. For example, methyl (1-benzyl-4-methyl-1,2,5,6-tetrahydropyridin-3-yl)carbamate undergoes hydrogenation (50 psi H₂, 25°C) in methanol with 0.5 mol% catalyst, delivering the (3R,4R)-product in 88% yield and 97.3% ee. However, chiral catalyst costs and metal contamination concerns limit this route's industrial adoption [6].
Table 2: Comparative Stereochemical Control Methods
Method | Chiral Source | Conditions | ee/de | Yield | Limitations |
---|---|---|---|---|---|
Tartrate Resolution | L-DTTA | EtOH/H₂O, 25°C, 12h | >99.5% de | 42%* | Multi-step, moderate yield |
Asymmetric Hydrogenation | Rh-(R)-BINAP | MeOH, 50 psi H₂, 25°C | 97.3% ee | 88% | Catalyst cost, metal removal |
Enzymatic Resolution | Lipase B (CAL-B) | iPr₂O, vinyl acetate, 40°C | 99% ee | 38% | Substrate specificity |
Chiral Auxiliary | (S)-Phenethylamine | THF, -78°C, 3 steps | >98% de | 65% | Auxiliary recovery needed |
*Yield per cycle after salt recycling; maximum theoretical yield 50%
Conversion of the tertiary amine free base to pharmaceutically acceptable dihydrochloride salt necessitates precise stoichiometric control and crystallization optimization. The standard hydrochlorination protocol involves:
This procedure yields the monohydrate form with consistent moisture content (4.7–5.3% KF), minimizing hygroscopicity issues. Analytical characterization confirms compliance with ICH purity requirements:
For purification, anti-solvent crystallization from ethanol/ethyl acetate (1:8) effectively reduces N-benzyl-4-piperidone impurities below 0.05%. Critical quality attributes include:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7